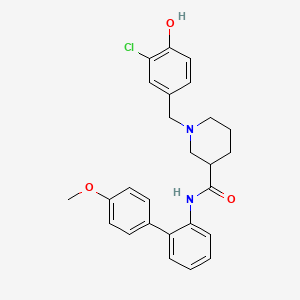
1-(3-chloro-4-hydroxybenzyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chloro-4-hydroxybenzyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as BHPI and has been studied extensively for its ability to modulate various biological processes.
作用机制
The mechanism of action of BHPI is not fully understood, but it is believed to act through the modulation of various signaling pathways. BHPI has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. BHPI has also been shown to inhibit the activation of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation and survival. BHPI has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects
BHPI has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). BHPI has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, BHPI has been shown to have neuroprotective effects, including the ability to protect against oxidative stress and reduce inflammation in the brain.
实验室实验的优点和局限性
BHPI has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. BHPI has been extensively studied in vitro and in vivo, providing a wealth of data on its potential therapeutic properties. However, there are also limitations to using BHPI in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects on various biological processes. In addition, the potential toxicity of BHPI needs to be further evaluated.
未来方向
There are several future directions for research on BHPI. One area of interest is the development of BHPI analogs with improved pharmacological properties. Another area of interest is the evaluation of BHPI for its potential use in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Further research is also needed to fully elucidate the mechanism of action of BHPI and its effects on various biological processes.
合成方法
The synthesis of BHPI involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 4'-methoxy-2-biphenylamine in the presence of piperidine and acetic anhydride. The resulting product is then treated with piperidinecarboxylic acid to yield BHPI. The synthesis method has been optimized for high yield and purity, and the resulting compound has been characterized using various analytical techniques.
科学研究应用
BHPI has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. BHPI has been tested in vitro and in vivo for its ability to modulate various biological processes, including the regulation of cytokine production, inhibition of angiogenesis, and induction of apoptosis. BHPI has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
1-[(3-chloro-4-hydroxyphenyl)methyl]-N-[2-(4-methoxyphenyl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O3/c1-32-21-11-9-19(10-12-21)22-6-2-3-7-24(22)28-26(31)20-5-4-14-29(17-20)16-18-8-13-25(30)23(27)15-18/h2-3,6-13,15,20,30H,4-5,14,16-17H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLFASDGHWWOFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3CCCN(C3)CC4=CC(=C(C=C4)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-hydroxybenzyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-chloro-2-methylphenyl)imino]-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6138293.png)
![methyl N-{[1-(2-fluorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B6138295.png)
![7-benzyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6138303.png)
![2-methyl-7-[2-(1H-pyrazol-1-yl)benzoyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B6138331.png)
![1-[2-(2-methylphenoxy)-3-pyridinyl]-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B6138347.png)
![N,N'-{[(4-methyl-2-quinazolinyl)amino]methylylidene}dibenzamide](/img/structure/B6138349.png)
![ethyl 1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6138355.png)

![3-chloro-N-(2-methoxyethyl)-4-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6138375.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-5-[2-(2-furyl)vinyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6138383.png)
![(1S*,4S*)-2-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6138387.png)
![2-(3-nitrophenoxy)-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B6138395.png)
![2-[1-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-3-piperidinyl]-1,3-benzoxazole](/img/structure/B6138401.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-(6-phenoxy-3-pyridinyl)-2-piperidinecarboxamide](/img/structure/B6138402.png)